N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide
CAS No.: 893779-03-8
Cat. No.: VC15407658
Molecular Formula: C21H15F2NO2
Molecular Weight: 351.3 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide - 893779-03-8](/images/structure/VC15407658.png)
Specification
CAS No. | 893779-03-8 |
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Molecular Formula | C21H15F2NO2 |
Molecular Weight | 351.3 g/mol |
IUPAC Name | N-(2-dibenzofuran-2-ylethyl)-2,6-difluorobenzamide |
Standard InChI | InChI=1S/C21H15F2NO2/c22-16-5-3-6-17(23)20(16)21(25)24-11-10-13-8-9-19-15(12-13)14-4-1-2-7-18(14)26-19/h1-9,12H,10-11H2,(H,24,25) |
Standard InChI Key | FDJCQVJZVLELEW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCNC(=O)C4=C(C=CC=C4F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises two primary moieties:
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2,6-Difluorobenzamide: A benzamide ring with fluorine substituents at the 2 and 6 positions.
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2-(2-Dibenzofuranyl)ethyl group: A dibenzofuran (a fused tricyclic system of two benzene rings and one furan) linked via an ethyl (-CHCH-) spacer to the benzamide’s nitrogen atom.
Molecular Formula and Weight
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Formula: CHFNO
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Molecular Weight: 357.35 g/mol (calculated from atomic masses).
Key Structural Features
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The 2,6-difluoro substitution on the benzamide ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .
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The dibenzofuranyl group introduces steric bulk and aromaticity, potentially affecting solubility and binding affinity in biological systems .
Synthesis and Production
Synthetic Pathways
While no direct method for synthesizing N-[2-(2-dibenzofuranyl)ethyl]-2,6-difluorobenzamide is documented, a plausible route involves:
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Synthesis of 2,6-Difluorobenzamide:
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Functionalization with Dibenzofuran Ethylamine:
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Coupling Reaction: Reacting 2,6-difluorobenzamide with 2-(2-dibenzofuranyl)ethylamine using a coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane.
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Reaction:
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Challenges in Synthesis
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Steric Hindrance: The dibenzofuranyl group may impede reaction efficiency, necessitating optimized conditions (e.g., elevated temperatures, prolonged reaction times).
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Purification: Column chromatography or recrystallization from ethanol/water mixtures may be required to isolate the product .
Physicochemical Properties
Predicted Properties
Spectroscopic Data
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IR Spectroscopy: Expected peaks at ~3300 cm (N-H stretch), ~1660 cm (amide C=O), and ~1500 cm (C-F stretches) .
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NMR:
Applications and Research Findings
Agricultural Uses
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Insecticide Intermediate: 2,6-Difluorobenzamide is a precursor for benzoylurea insecticides (e.g., diflubenzuron) . The dibenzofuran moiety may confer resistance to metabolic degradation.
Material Science
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Liquid Crystals: Fluorinated benzamides are used in liquid crystal displays (LCDs). The rigid dibenzofuran core could stabilize mesophases .
Future Perspectives
Research Gaps
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Biological Screening: No published data on this compound’s activity against disease targets.
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Synthetic Optimization: Scalable routes for large-scale production are unexplored.
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